Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate
Description
Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyridine core with an amino substituent at the 2-position and a methyl ester at the 6-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis.
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-5-6(10-3-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
UPYINNVURJJGAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and recrystallization techniques to obtain the desired product.
Chemical Reactions Analysis
2.1. Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative:
This reaction is reversible and can be optimized by adjusting pH and temperature .
2.2. Amidation
The carboxylic acid can react with amines to form amides:
This reaction is critical for modifying the compound’s solubility or biological activity .
2.3. Alkylation/Acylation of the Amino Group
The exocyclic amino group undergoes alkylation or acylation:
This reaction is used to enhance lipophilicity or target-specific interactions .
2.4. Nucleophilic Substitution
The sulfur atom in the thiazole ring may participate in nucleophilic substitution under harsh conditions, though specific protocols are not detailed in available literature .
2.5. Condensation Reactions
Multicomponent reactions with aldehydes and active methylene compounds (e.g., ketones) yield fused heterocycles:
These reactions are influenced by solvent, catalysts, and reaction temperature .
Reaction Conditions and Yields
Biological Relevance
The compound’s amino group enables hydrogen bonding with target proteins (e.g., enzymes), influencing its biological activity. For example, analogs with substituted amino groups show anticancer and antimicrobial properties . The fused heterocyclic system also contributes to its interaction with pathways like PI3K/AKT/mTOR.
Physical and Spectral Data
While detailed spectral data (NMR, IR) are not explicitly provided in the literature, the compound’s molecular formula and structure suggest characteristic peaks:
Scientific Research Applications
Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential histamine H3 receptor antagonist.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets can vary depending on the specific application, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and properties of methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate and analogous compounds:
Key Observations:
- Core Heterocycle Influence: Thiazolo[4,5-b]pyridine derivatives (e.g., methyl 2-aminothiazolo) exhibit distinct electronic properties compared to imidazo[4,5-b]pyridines due to sulfur's lower electronegativity versus nitrogen. This impacts their reactivity in substitution and coupling reactions .
- Halogenation: Bromo- or trifluoromethyl-substituted analogs (e.g., methyl 2-bromo-imidazo[4,5-b]pyridine) are more reactive in cross-coupling reactions but may introduce toxicity risks . Methylthio vs. Amino: Ethyl 2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate demonstrates higher lipophilicity, favoring membrane permeability but reducing aqueous solubility compared to the amino derivative .
Q & A
Q. What are the established synthetic routes for Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via zeolite-catalyzed cyclization using active methylene compounds (e.g., diethyl malonate) with HZSM-5 zeolite, yielding fused derivatives under reflux conditions (4 hours, 80°C) . Alternative approaches include oxidative bromine-mediated cyclization in ethyl acetate, though this may introduce dibrominated by-products . Modified procedures from triazolo[4,5-b]pyridine syntheses (e.g., lithium aluminium hydride reduction in anhydrous THF) can also be adapted, with adjustments to substituent positioning .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer : Elemental analysis (e.g., C, H, N percentages) and HPLC (≥98% purity) are standard for initial characterization . NMR spectroscopy (¹H/¹³C) resolves aromatic protons and carbamate/ester functionalities, while mass spectrometry confirms molecular weight. For crystalline derivatives, X-ray diffraction provides unambiguous structural assignment .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification: use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/ingestion. Storage conditions should align with laboratory chemical standards (dry, 2–8°C) . Emergency protocols include neutralization of spills with inert absorbents and immediate ventilation .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce by-products during synthesis?
- Methodological Answer : Catalyst selection is critical: HZSM-5 zeolite minimizes side reactions in cyclization compared to bromine-mediated methods, which risk dibromination . Solvent polarity adjustments (e.g., DMF vs. THF) and temperature gradients (60–100°C) improve regioselectivity. Palladium-catalyzed amidation (as in imidazo[4,5-b]pyridine synthesis) offers higher yields (85–90%) but requires inert atmospheres . Monitor reactions via TLC/GC-MS to terminate at optimal conversion points.
Q. How do structural modifications influence photocytotoxic activity in related compounds?
- Methodological Answer : Substituent effects (e.g., electron-withdrawing groups on the thiazolo ring) enhance photodynamic activity. For example, triazolo[4,5-h]naphthyridines show increased singlet oxygen quantum yields (ΦΔ = 0.45–0.62) under UV irradiation . Comparative assays (MTT/propidium iodide) in cancer cell lines (e.g., HeLa) reveal structure-activity relationships (SAR), where carboxylate esters improve cellular uptake vs. free acids .
Q. What strategies resolve contradictions in reported reaction yields across studies?
- Methodological Answer : Systematic analysis of variables (catalyst loading, solvent purity, substrate ratios) is essential. For example, HZSM-5 zeolite activity varies with Si/Al ratios; higher acidity (lower Si/Al) accelerates cyclization but may degrade sensitive intermediates . Cross-validation using control reactions (e.g., replicate Pd-catalyzed amidation from Rosenberg et al. ) identifies batch-specific anomalies.
Q. How can computational modeling predict reactivity or biological interactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in cyclization reactions, identifying energy barriers for rate-limiting steps . Molecular docking (AutoDock Vina) screens against biological targets (e.g., kinase domains), prioritizing derivatives with high binding affinities. Validate predictions with in vitro enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
